(3-Phenylpropoxy)guanidine nitrate
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Overview
Description
(3-Phenylpropoxy)guanidine nitrate is a chemical compound with the molecular formula C10H15N3O3 It is a guanidine derivative, characterized by the presence of a phenylpropoxy group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropoxy)guanidine nitrate typically involves the reaction of 3-phenylpropylamine with a guanidine derivative. One common method is the guanylation reaction, where 3-phenylpropylamine reacts with a guanidine precursor such as S-methylisothiourea under basic conditions to form the desired guanidine compound . The reaction is usually carried out in an organic solvent like methanol or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Phenylpropoxy)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The phenylpropoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
(3-Phenylpropoxy)guanidine nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3-Phenylpropoxy)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The phenylpropoxy group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Phenylpropyl)guanidine hydrochloride
- (3-Phenylpropyl)guanidine sulfate
- (3-Phenylpropyl)guanidine carbonate
Uniqueness
(3-Phenylpropoxy)guanidine nitrate is unique due to the presence of the nitrate group, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
836-73-7 |
---|---|
Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
nitric acid;2-(3-phenylpropoxy)guanidine |
InChI |
InChI=1S/C10H15N3O.HNO3/c11-10(12)13-14-8-4-7-9-5-2-1-3-6-9;2-1(3)4/h1-3,5-6H,4,7-8H2,(H4,11,12,13);(H,2,3,4) |
InChI Key |
DGETYXVFFJLUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCON=C(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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